N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea
Overview
Description
N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea is a synthetic organic compound characterized by its unique structure, which includes both methoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxyphenyl ethylamine and 2-methoxy-4-nitrophenyl isocyanate.
Reaction: The primary step involves the reaction between 2,5-dimethoxyphenyl ethylamine and 2-methoxy-4-nitrophenyl isocyanate under controlled conditions to form the urea derivative.
Conditions: This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea depends on its application:
Biological Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(4-nitrophenyl)urea: Similar structure but lacks the methoxy group on the nitrophenyl ring.
N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-methoxyphenyl)urea: Similar structure but lacks the nitro group.
Uniqueness
N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity.
This detailed overview provides a comprehensive understanding of N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(2-methoxy-4-nitrophenyl)urea, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[1-(2,5-dimethoxyphenyl)ethyl]-3-(2-methoxy-4-nitrophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c1-11(14-10-13(25-2)6-8-16(14)26-3)19-18(22)20-15-7-5-12(21(23)24)9-17(15)27-4/h5-11H,1-4H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMZWOLPZRXAFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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